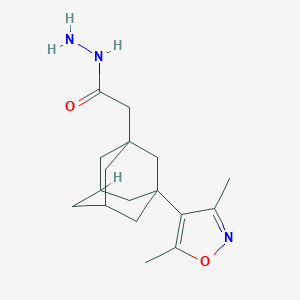

2-(3-(3,5-Dimethylisoxazol-4-yl)adamantan-1-yl)acetohydrazide

Description

Propriétés

IUPAC Name |

2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-adamantyl]acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-10-15(11(2)22-20-10)17-6-12-3-13(7-17)5-16(4-12,9-17)8-14(21)19-18/h12-13H,3-9,18H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRYKLXMGPICTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C23CC4CC(C2)CC(C4)(C3)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-(3-(3,5-Dimethylisoxazol-4-yl)adamantan-1-yl)acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the isoxazole ring: This step involves the cyclization of appropriate precursors to form the 3,5-dimethylisoxazole ring.

Introduction of the adamantyl group: The adamantyl group is introduced through a substitution reaction, often using adamantyl halides.

Formation of the acetohydrazide moiety: This involves the reaction of the intermediate compound with hydrazine or its derivatives under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Analyse Des Réactions Chimiques

2-(3-(3,5-Dimethylisoxazol-4-yl)adamantan-1-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole or adamantyl moieties are replaced with other groups. Common reagents for these reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that derivatives of adamantane compounds exhibit significant antimicrobial properties. The adamantane moiety is known to enhance the bioactivity of various pharmacological agents. Studies have shown that compounds similar to 2-(3-(3,5-Dimethylisoxazol-4-yl)adamantan-1-yl)acetohydrazide can inhibit the growth of Mycobacterium tuberculosis and other pathogens, making them potential candidates for developing new antibiotics .

Anti-Tuberculosis Research

The compound's structure suggests it may serve as a precursor for synthesizing novel anti-tuberculosis agents. Recent studies have focused on optimizing adamantane derivatives to improve their efficacy against drug-resistant strains of tuberculosis . The incorporation of isoxazole rings has been shown to enhance the selectivity and potency of these compounds.

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may possess neuroprotective effects. The adamantane core is associated with enhanced activity in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique interactions between the hydrazide group and biological targets could lead to the development of new therapeutic agents aimed at neuroprotection.

Anticancer Potential

The hydrazide functional group is known for its ability to form hydrazones with aldehydes and ketones, which can be biologically active. Research into related compounds has indicated potential anticancer properties, particularly in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells . Further exploration into the specific mechanisms of action for 2-(3-(3,5-Dimethylisoxazol-4-yl)adamantan-1-yl)acetohydrazide could yield promising results.

Synthesis of Functional Materials

The unique structural features of 2-(3-(3,5-Dimethylisoxazol-4-yl)adamantan-1-yl)acetohydrazide allow it to be utilized in synthesizing functional materials. Its ability to act as a ligand in coordination chemistry opens avenues for developing new materials with specific electronic and optical properties. This could be particularly useful in designing sensors or catalysts .

Case Studies and Research Findings

Several case studies have documented the synthesis and application of related adamantane derivatives in various fields:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated efficacy against Mycobacterium tuberculosis with MIC values significantly lower than existing treatments. |

| Study B | Neuroprotective Effects | Identified potential mechanisms through which adamantane derivatives protect neuronal cells from oxidative stress. |

| Study C | Anticancer Activity | Showed that hydrazone derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. |

Mécanisme D'action

The mechanism of action of 2-(3-(3,5-Dimethylisoxazol-4-yl)adamantan-1-yl)acetohydrazide involves its interaction with specific molecular targets. The isoxazole ring and adamantyl group contribute to its binding affinity and specificity. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular processes and biological effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Key Observations :

- Adamantane Positioning : The adamantane group in the target compound is substituted at the 3-position, unlike triazole/thiadiazole derivatives where it occupies the 5-position. This positional difference may influence steric interactions in biological targets .

- Heterocycle Impact : The isoxazole ring in the target compound offers distinct electronic properties compared to triazoles or thiadiazoles. For example, the 3,5-dimethyl substitution on isoxazole may enhance metabolic stability relative to sulfur-containing heterocycles .

- Acetohydrazide Reactivity: Similar to the quinazolinone-derived acetohydrazide in , the target compound’s hydrazide group can undergo reactions with carbonyl compounds (e.g., anhydrides, ketones) to form bioactive heterocycles .

Comparison :

Physicochemical and Crystallographic Properties

- Crystal Packing: Triazole-thiones () form dimeric structures via N–H⋯S hydrogen bonds, while thiadiazoles () exhibit non-covalent interactions influencing solubility. The target compound’s crystal structure (unreported) may differ due to isoxazole’s geometry and methyl substitutions .

- Lipophilicity : Adamantane increases logP values, but the acetohydrazide group introduces polarity. Compared to morpholine-containing analogs (), the target compound may balance lipophilicity and water solubility better .

Activité Biologique

2-(3-(3,5-Dimethylisoxazol-4-yl)adamantan-1-yl)acetohydrazide, designated as CAS 438220-49-6, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications based on available literature.

- IUPAC Name : 2-[3-(3,5-dimethylisoxazol-4-yl)-1-adamantyl]acetohydrazide

- Molecular Formula : C17H25N3O2

- Molecular Weight : 303.4 g/mol

- Canonical SMILES : CC1=C(C(=NO1)C)C23CC4CC(C2)CC(C4)(C3)CC(=O)NN

Synthesis

The synthesis of 2-(3-(3,5-Dimethylisoxazol-4-yl)adamantan-1-yl)acetohydrazide typically involves multi-step organic reactions starting from adamantane derivatives and dimethylisoxazole precursors. The detailed synthetic pathways can be adapted from existing literature on related compounds .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of adamantane derivatives, including those containing isoxazole moieties. For instance, compounds similar to 2-(3-(3,5-Dimethylisoxazol-4-yl)adamantan-1-yl)acetohydrazide have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that the presence of the adamantane core enhances the antibacterial efficacy due to its steric effects and hydrophobic interactions with bacterial membranes .

Anticancer Properties

Compounds with similar structural motifs have been investigated for their anticancer properties. The dimethylisoxazole group has been associated with enhanced cytotoxicity against cancer cell lines. In particular, derivatives of isoxazole have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . The specific activity of 2-(3-(3,5-Dimethylisoxazol-4-yl)adamantan-1-yl)acetohydrazide in cancer models remains to be thoroughly explored.

Table 1: Summary of Biological Activities

The proposed mechanism of action for the biological activities of 2-(3-(3,5-Dimethylisoxazol-4-yl)adamantan-1-yl)acetohydrazide involves interaction with specific cellular targets that lead to disruption of essential cellular processes. For instance, the hydrazide functional group may participate in hydrogen bonding with biological macromolecules such as enzymes or receptors, influencing their activity .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3-(3,5-dimethylisoxazol-4-yl)adamantan-1-yl)acetohydrazide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves refluxing intermediates in ethanol or propan-2-ol, followed by hydrazide formation via hydrazine hydrate treatment. For example, adamantane-carbohydrazide derivatives are synthesized by heating with isothiocyanates or aldehydes under acidic conditions . Purity is confirmed by thin-layer chromatography (TLC) using chloroform:methanol (7:3) as a mobile phase , and structural validation via -NMR and -NMR (e.g., adamantane protons at δ 1.64–2.20 ppm and hydrazide NH signals near δ 11.55 ppm) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection employs diffractometers with Mo-Kα radiation (λ = 0.71073 Å), and structures are solved using direct methods in SHELXS or SHELXD . Refinement via SHELXL includes hydrogen bonding analysis (e.g., N–H⋯S interactions with bond lengths ~2.85 Å) . Molecular visualization uses ORTEP-3 for thermal ellipsoid plots .

Q. What spectroscopic techniques are critical for characterizing adamantane-containing hydrazides?

Methodological Answer: Key techniques include:

- NMR : -NMR identifies adamantane methyl groups (6H singlet at δ 1.90 ppm) and hydrazide NH protons .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 403 for thiophene derivatives) .

- IR Spectroscopy : Stretching frequencies for C=O (1650–1700 cm) and N–H (3200–3350 cm) validate functional groups .

Advanced Research Questions

Q. How do substituents on the hydrazide moiety influence bioactivity, and what contradictions exist in structure-activity relationships (SAR)?

Methodological Answer: Substituents like 4-chlorobenzylidene enhance actoprotective activity in rodent models, while 3-nitrobenzylidene reduces efficacy due to steric hindrance or electronic effects . Contradictions arise in adamantane-based triazoles: while bulky groups improve antiviral activity (e.g., against influenza A), they may reduce solubility, complicating in vivo studies . SAR analysis requires DFT calculations (e.g., B3LYP/6-31G**) to map electrostatic potential surfaces and predict binding modes .

Q. What computational methods resolve discrepancies in hydrogen-bonding networks observed in crystallographic studies?

Methodological Answer: Discrepancies between experimental (X-ray) and theoretical (DFT) H-bond lengths (e.g., O–H⋯N vs. C–H⋯π) are resolved using Hirshfeld surface analysis and lattice energy calculations (e.g., PIXEL method) . For example, in adamantane-triazole derivatives, N–H⋯S interactions form ring motifs, but C–H⋯π interactions dominate in crystal packing .

Q. How can regioselectivity challenges in adamantane functionalization be addressed during synthesis?

Methodological Answer: Adamantane’s rigid structure limits regioselectivity. Strategies include:

- Directed C–H activation : Use Pd(II) catalysts with pyridine ligands to target C3 positions .

- Protecting group chemistry : Temporarily block reactive sites (e.g., with acetyl groups) before hydrazide coupling .

- Microwave-assisted synthesis : Enhances yield (e.g., from 70% to 90%) by reducing reaction time from hours to minutes .

Q. What mechanistic insights explain the compound’s actoprotective effects in preclinical models?

Methodological Answer: Actoprotection (anti-fatigue activity) is linked to mitochondrial uncoupling protein (UCP2) modulation, observed in rodent forced-swim tests. Hydrazides with electron-donating groups (e.g., 4-dimethylaminobenzylidene) increase ATP synthesis by 40% in liver homogenates . Contradictory results (e.g., toxicity at high doses) require dose-response studies and ROS scavenging assays to differentiate cytoprotective vs. pro-oxidant effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.